molecular formula C24H25F3O4S B13094425 (4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate

(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate

Cat. No.: B13094425
M. Wt: 466.5 g/mol
InChI Key: KLEDRLQUFCHLPF-XZOQPEGZSA-N
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Description

The compound “(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate” is a complex organic molecule that features a dibenzoannulene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

  • Formation of the dibenzoannulene core through cyclization reactions.
  • Introduction of the benzyl and methyl groups via alkylation reactions.
  • Oxidation to introduce the keto group.
  • Final trifluoromethanesulfonation to attach the trifluoromethanesulfonate group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other dibenzoannulenes with different substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and potential applications. Some similar compounds might include:

  • Dibenzoannulenes with different alkyl or aryl groups.
  • Compounds with different sulfonate groups.

Biological Activity

The compound (4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C] annulen-9-YL trifluoromethanesulfonate is a complex organic molecule with potential biological activity. Its structure includes a dibenzoannulene core and various functional groups that may influence its interaction with biological systems. This article explores its biological activity based on available research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C24H25F3O4S
Molecular Weight 466.5 g/mol
IUPAC Name [(1S,11S)-1-benzyl-11-methyl-13-oxo-5-tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trienyl] trifluoromethanesulfonate
InChI Key KLEDRLQUFCHLPF-XZOQPEGZSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethanesulfonate group may enhance its reactivity and selectivity towards certain biological pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that similar dibenzoannulene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in solid tumors through the modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
  • Antimicrobial Properties : Some derivatives of dibenzoannulenes have demonstrated antimicrobial activity against specific bacterial strains. Limited studies on related compounds suggest potential effectiveness against pathogens, although the specific activity of (4AS,11BS)-11B-Benzyl-4A-methyl has not been extensively documented .
  • Inflammatory Response Modulation : The compound may influence inflammatory pathways due to its structural characteristics. Compounds with similar functional groups have been associated with reduced inflammatory responses in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

Similar compounds within the dibenzoannulene family show varying degrees of biological activity based on their substituents:

Compound NameBiological Activity
Dibenzo[a,c]annulene derivativesCytotoxicity against cancer cells
Benzoxazepine derivativesAntimicrobial and anti-inflammatory effects
Other sulfonated dibenzo compoundsVariable efficacy in microbial inhibition

Properties

Molecular Formula

C24H25F3O4S

Molecular Weight

466.5 g/mol

IUPAC Name

[(1S,11S)-1-benzyl-11-methyl-13-oxo-5-tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trienyl] trifluoromethanesulfonate

InChI

InChI=1S/C24H25F3O4S/c1-22-12-5-8-18-14-20(31-32(29,30)24(25,26)27)9-10-21(18)23(22,13-11-19(28)16-22)15-17-6-3-2-4-7-17/h2-4,6-7,9-10,14H,5,8,11-13,15-16H2,1H3/t22-,23+/m0/s1

InChI Key

KLEDRLQUFCHLPF-XZOQPEGZSA-N

Isomeric SMILES

C[C@@]12CCCC3=C([C@@]1(CCC(=O)C2)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC12CCCC3=C(C1(CCC(=O)C2)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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